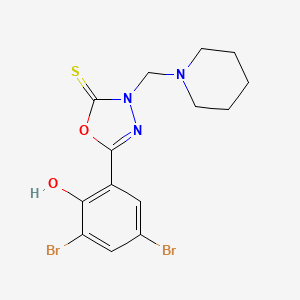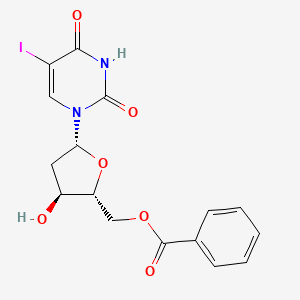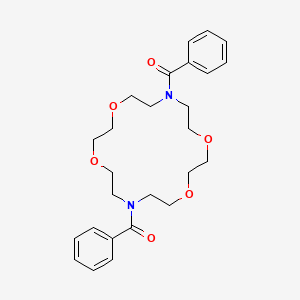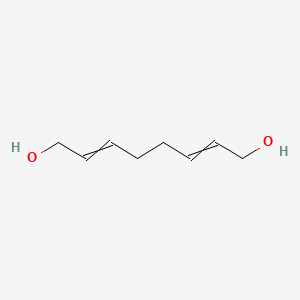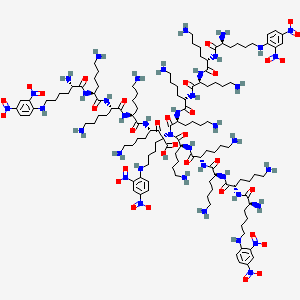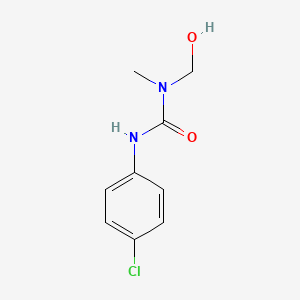
N'-(4-Chlorophenyl)-N-(hydroxymethyl)-N-methylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(4-Chlorophenyl)-N-(hydroxymethyl)-N-methylurea is an organic compound that belongs to the class of ureas It is characterized by the presence of a chlorophenyl group, a hydroxymethyl group, and a methyl group attached to the urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-Chlorophenyl)-N-(hydroxymethyl)-N-methylurea can be achieved through several synthetic routes. One common method involves the reaction of 4-chloroaniline with formaldehyde and methyl isocyanate. The reaction typically occurs under mild conditions, with the use of a suitable solvent such as ethanol or methanol. The reaction proceeds through the formation of an intermediate, which subsequently undergoes cyclization to form the desired product.
Industrial Production Methods
In an industrial setting, the production of N’-(4-Chlorophenyl)-N-(hydroxymethyl)-N-methylurea may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N’-(4-Chlorophenyl)-N-(hydroxymethyl)-N-methylurea can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The chlorophenyl group can be reduced to form a phenyl group.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products Formed
Oxidation: Formation of N’-(4-Chlorophenyl)-N-(carboxymethyl)-N-methylurea.
Reduction: Formation of N’-(phenyl)-N-(hydroxymethyl)-N-methylurea.
Substitution: Formation of N’-(4-Hydroxyphenyl)-N-(hydroxymethyl)-N-methylurea or N’-(4-Aminophenyl)-N-(hydroxymethyl)-N-methylurea.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-(4-Chlorophenyl)-N-(hydroxymethyl)-N-methylurea involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit the activity of certain enzymes by binding to their active sites. This interaction can disrupt normal cellular processes, leading to the desired therapeutic effects. The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparison with Similar Compounds
N’-(4-Chlorophenyl)-N-(hydroxymethyl)-N-methylurea can be compared with other similar compounds, such as:
N’-(4-Chlorophenyl)-N-methylurea: Lacks the hydroxymethyl group, which may affect its reactivity and biological activity.
N’-(4-Hydroxyphenyl)-N-(hydroxymethyl)-N-methylurea: Contains a hydroxyl group instead of a chlorine atom, which can influence its chemical properties and interactions.
N’-(4-Aminophenyl)-N-(hydroxymethyl)-N-methylurea:
The uniqueness of N’-(4-Chlorophenyl)-N-(hydroxymethyl)-N-methylurea lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
84640-48-2 |
|---|---|
Molecular Formula |
C9H11ClN2O2 |
Molecular Weight |
214.65 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-1-(hydroxymethyl)-1-methylurea |
InChI |
InChI=1S/C9H11ClN2O2/c1-12(6-13)9(14)11-8-4-2-7(10)3-5-8/h2-5,13H,6H2,1H3,(H,11,14) |
InChI Key |
RTTDYMSTPLHTNA-UHFFFAOYSA-N |
Canonical SMILES |
CN(CO)C(=O)NC1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


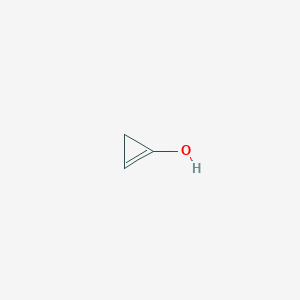
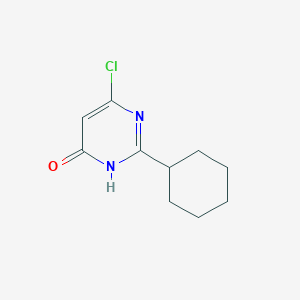
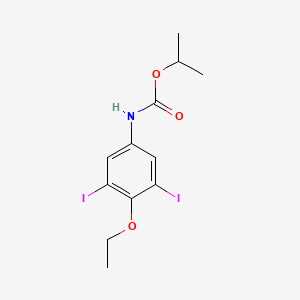
![1,1'-[(Dibutylstannanediyl)bis(oxy)]di(pyrrolidine-2,5-dione)](/img/structure/B14424752.png)
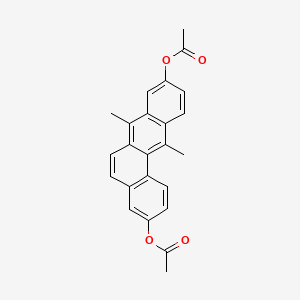
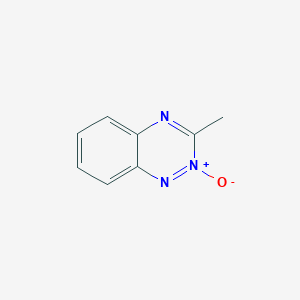

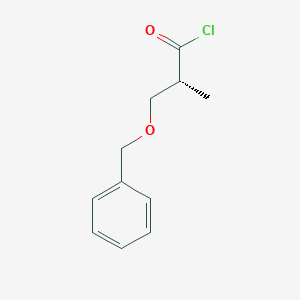
![1-[4-(Phenoxymethyl)phenyl]azetidin-2-one](/img/structure/B14424772.png)
